4-[2-(2-{2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenoxy}ethoxy)ethoxy]-1-(4-methylbenzenesulfonyl)-1H-indole

Catalog No.
S3246880
CAS No.
478077-90-6
M.F
C37H39NO9S
M. Wt
673.78
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[2-(2-{2-methoxy-5-[(Z)-2-(3,4,5-trimethoxypheny...

CAS Number

478077-90-6

Product Name

4-[2-(2-{2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenoxy}ethoxy)ethoxy]-1-(4-methylbenzenesulfonyl)-1H-indole

IUPAC Name

4-[2-[2-[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenoxy]ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylindole

Molecular Formula

C37H39NO9S

Molecular Weight

673.78

InChI

InChI=1S/C37H39NO9S/c1-26-9-14-29(15-10-26)48(39,40)38-18-17-30-31(38)7-6-8-32(30)46-21-19-45-20-22-47-34-23-27(13-16-33(34)41-2)11-12-28-24-35(42-3)37(44-5)36(25-28)43-4/h6-18,23-25H,19-22H2,1-5H3/b12-11-

InChI Key

SHYHFURCCISKKL-QXMHVHEDSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3OCCOCCOC4=C(C=CC(=C4)C=CC5=CC(=C(C(=C5)OC)OC)OC)OC

Solubility

not available

The compound 4-[2-(2-{2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenoxy}ethoxy)ethoxy]-1-(4-methylbenzenesulfonyl)-1H-indole is a complex organic molecule characterized by a unique structure that integrates multiple functional groups. Its molecular formula is C27H31O8SC_{27}H_{31}O_8S and it has a molecular weight of approximately 503.6 g/mol. The compound features an indole core, which is a bicyclic structure containing a benzene ring fused to a pyrrole ring, along with various ether and methoxy substituents that enhance its chemical properties and potential biological activity.

Such as:

  • Nucleophilic substitutions: The presence of the sulfonyl group allows for potential nucleophilic attack, leading to the formation of new compounds.
  • Esterification reactions: The methoxy groups can undergo esterification, reacting with acids to form esters.
  • Reduction reactions: The indole moiety may be subjected to reduction, altering its electronic properties and biological activity.

The biological activity of this compound is noteworthy, particularly in the context of medicinal chemistry. Compounds with similar structures have demonstrated various pharmacological effects, including:

  • Anticancer properties: Many indole derivatives are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial activity: The sulfonyl group is often associated with antibacterial properties, making this compound a candidate for further investigation in antimicrobial studies.
  • Neuroprotective effects: Some studies suggest that indole derivatives can provide neuroprotection, potentially useful in treating neurodegenerative diseases.

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the indole core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Addition of methoxy and sulfonyl groups: These can be introduced via nucleophilic substitution or electrophilic aromatic substitution methods.
  • Etherification: The incorporation of ethylene glycol units (as seen in the ethoxy linkages) can be performed through etherification reactions with suitable alcohols.

This compound has potential applications in several fields:

  • Pharmaceuticals: Given its biological activity, it could serve as a lead compound in drug development for cancer treatment or antimicrobial agents.
  • Chemical research: It may be utilized in studies exploring structure-activity relationships in medicinal chemistry.
  • Material science: Its unique structure could inspire novel materials with specific electronic or optical properties.

Interaction studies focusing on this compound could include:

  • Binding affinity assays: Evaluating how well the compound binds to specific biological targets (e.g., enzymes or receptors).
  • Synergistic effects: Investigating potential synergistic interactions with other drugs to enhance therapeutic efficacy.
  • Toxicological assessments: Understanding the safety profile by examining cytotoxicity against various cell lines.

Several compounds share structural similarities with 4-[2-(2-{2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenoxy}ethoxy)ethoxy]-1-(4-methylbenzenesulfonyl)-1H-indole. Here are some notable examples:

Compound NameStructureUnique Features
CombretastatinCombretastatin StructureKnown for strong anticancer activity; inhibits tubulin polymerization.
FosbretabulinFosbretabulin StructureA derivative of Combretastatin; used in clinical trials for cancer treatment.
3,4,5-trimethoxystilbene3,4,5-trimethoxystilbene StructureExhibits antioxidant properties; structurally simpler than the target compound.

Uniqueness

The target compound's uniqueness lies in its intricate combination of multiple functional groups and a complex indole framework, which may confer distinct biological activities not observed in simpler analogs. Its potential for diverse interactions makes it a compelling subject for further research in medicinal chemistry and drug development.

XLogP3

7.2

Dates

Modify: 2023-08-19

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